17(R)-Hete -

17(R)-Hete

Catalog Number: EVT-1183164
CAS Number:
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

17(R)-HETE is a subterminal hydroxyeicosatetraenoic acid (HETE) enantiomer derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, specifically the CYP4A and CYP4F families []. It plays a role in various physiological and pathophysiological processes, particularly in the kidneys and heart [].

20-Hydroxyeicosatetraenoic acid (20-HETE)

Compound Description: 20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoconstrictor, primarily synthesized in the kidneys and vascular smooth muscle cells. It is produced from arachidonic acid (AA) by the action of cytochrome P450 (CYP) ω-hydroxylase enzymes, particularly those of the CYP4A family. 20-HETE exerts its vasoconstrictor effects by inhibiting the large-conductance Ca2+-activated K+ channel (KCa), leading to depolarization and contraction of vascular smooth muscle cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: 20-HETE is structurally related to 17(R)-HETE, as both are monohydroxylated metabolites of arachidonic acid. The key structural difference lies in the position of the hydroxyl group, with 20-HETE having it on the terminal carbon (C20) and 17(R)-HETE having it on the C17 carbon with an R configuration. Despite their structural similarity, they often exhibit opposing biological activities, with 20-HETE acting as a vasoconstrictor and 17(R)-HETE acting as a potential 20-HETE receptor antagonist. [, , , , , , ]

17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE)

Compound Description: 17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE) is the enantiomer of 17(R)-HETE, also generated from arachidonic acid via cytochrome P450 enzymes. While the specific biological activities of 17(S)-HETE are less studied compared to its enantiomer, it is noteworthy that enantiomers can often exhibit distinct interactions with biological targets. [, ]

Relevance: 17(S)-HETE and 17(R)-HETE share an identical chemical formula and atom connectivity, differing only in the spatial arrangement of atoms around the hydroxyl group at the C17 position. This makes them chiral molecules and mirror images of each other. Understanding the differences in biological activity between these enantiomers could be crucial for discerning the specific roles of 17(R)-HETE. [, ]

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE)

Compound Description: 19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is another arachidonic acid metabolite produced by the cytochrome P450 pathway. It is notable for its ability to function as a 20-HETE receptor antagonist, potentially mitigating the vasoconstrictor effects of 20-HETE. []

Relevance: Although 19(R)-HETE is structurally similar to 17(R)-HETE, with both being monohydroxylated arachidonic acid metabolites, the position of the hydroxyl group differs. 19(R)-HETE has its hydroxyl group at the C19 position, while 17(R)-HETE has it at the C17 position. Despite this structural difference, both are recognized as potential 20-HETE receptor antagonists. []

Sodium 19(R)-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycinate (19(R)-HEDGE)

Compound Description: Sodium 19(R)-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycinate (19(R)-HEDGE) is a synthetic analogue of 19(R)-HETE specifically designed to enhance water solubility. This modification aims to improve its bioavailability and potential for therapeutic development as a 20-HETE receptor antagonist. []

Relevance: 19(R)-HEDGE is structurally derived from 19(R)-HETE and shares the core structure of the arachidonic acid backbone. The key difference lies in the modification of the carboxylic acid group in 19(R)-HETE to a glycine conjugate in 19(R)-HEDGE. This modification is intended to increase water solubility without significantly altering its ability to interact with 20-HETE receptors. The successful development of 19(R)-HEDGE as a 20-HETE receptor antagonist could provide valuable insights into the therapeutic potential of targeting the 20-HETE pathway, which in turn could inform the development of drugs targeting 17(R)-HETE. []

12(R)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(R)-HETE)

Compound Description: 12(R)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(R)-HETE) is a biologically active eicosanoid produced from arachidonic acid. It is a potent inhibitor of Na+/K+-ATPase, a critical enzyme responsible for maintaining cellular ionic gradients. []

Relevance: Both 12(R)-HETE and 17(R)-HETE are regioisomers, meaning they share the same molecular formula but differ in the location of a functional group – in this case, the hydroxyl group on the arachidonic acid backbone. While their exact biological effects differ, both highlight the diverse roles of hydroxylated arachidonic acid metabolites in various physiological processes. []

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE)

Compound Description: 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is an eicosanoid produced from arachidonic acid by the action of 15-lipoxygenase. It is known to be a powerful mediator of inflammation and has been implicated in the pathogenesis of diseases such as atherosclerosis. []

Relevance: Both 15(S)-HETE and 17(R)-HETE are hydroxylated arachidonic acid metabolites, but they are produced by different enzymes and have distinct biological activities. The presence of both highlights the complexity of the arachidonic acid metabolic pathway and the diverse biological roles of its metabolites. []

17,18-Epoxyeicosatetraenoic acid (17,18-EEQ)

Compound Description: 17,18-Epoxyeicosatetraenoic acid (17,18-EEQ) is formed from eicosapentaenoic acid (EPA) through the action of cytochrome P450 epoxygenases. It acts as a potent negative chronotrope, meaning it decreases heart rate, and displays protective effects against cardiac arrhythmias. [, ]

Relevance: While 17,18-EEQ originates from EPA and not arachidonic acid like 17(R)-HETE, it highlights the significance of eicosanoid metabolites, particularly those generated through the cytochrome P450 pathway, in cardiovascular physiology. [, ]

Epoxyeicosatrienoic acids (EETs) and Dihydroxyeicosatrienoic acids (DHETs)

Compound Description: Epoxyeicosatrienoic acids (EETs) are arachidonic acid metabolites produced by cytochrome P450 epoxygenases. They generally function as vasodilators and exhibit protective effects in various tissues. Dihydroxyeicosatrienoic acids (DHETs) are formed from EETs by the enzyme soluble epoxide hydrolase (sEH) and are generally considered less biologically active than EETs. []

Relevance: The balance between EETs and DHETs, influenced by sEH activity, is crucial in regulating vascular tone. Dysregulation of this balance, such as decreased EETs or increased DHETs, can contribute to hypertension and vascular dysfunction. The interaction of 17(R)-HETE with the 20-HETE pathway, which can impact vascular tone, underscores the interconnectedness of various eicosanoid pathways in maintaining cardiovascular health. []

Applications in Various Fields

The studies on HETEs have revealed their potential applications in various fields, particularly in cardiovascular medicine. For example, the vasoconstrictive properties of 20-HETE suggest its involvement in the development of hypertension and its potential as a target for antihypertensive therapies1. The role of 20-HETE in increasing ROS production and stimulating calcium channels in cardiomyocytes indicates its significance in the pathophysiology of cardiac ischemic diseases, making it a possible target for treatment3. Conversely, the vasorelaxant and antiplatelet effects of 19(S)-HETE through IP receptor activation suggest its therapeutic potential in preventing thrombosis and managing vascular diseases5.

Overview

17(R)-Hydroxyeicosatetraenoic acid is a significant compound in the family of hydroxyeicosatetraenoic acids, which are derived from arachidonic acid. This compound plays a crucial role in various biological processes, including inflammation and vascular functions. Hydroxyeicosatetraenoic acids are known for their involvement in signaling pathways and their potential therapeutic applications.

Source

17(R)-Hydroxyeicosatetraenoic acid is primarily synthesized from arachidonic acid through enzymatic reactions involving lipoxygenases. It can also be found in various biological samples, including human tissues and plasma, where it participates in local signaling mechanisms.

Classification

17(R)-Hydroxyeicosatetraenoic acid is classified as an oxylipin, a group of bioactive lipids that includes various eicosanoids. It is specifically categorized under the class of hydroxyeicosanoids, which are products of the oxidation of polyunsaturated fatty acids.

Synthesis Analysis

Methods

The synthesis of 17(R)-Hydroxyeicosatetraenoic acid involves several methods, primarily focusing on enzymatic conversion and chemical synthesis. The enzymatic approach typically utilizes lipoxygenase enzymes to convert arachidonic acid into hydroxyeicosatetraenoic acids.

  1. Enzymatic Synthesis:
    • Arachidonic acid is incubated with lipoxygenase enzymes under controlled conditions.
    • The reaction parameters such as temperature, pH, and substrate concentration are optimized to maximize yield.
  2. Chemical Synthesis:
    • Chemical methods may involve the use of Grignard reagents or other organometallic compounds to achieve stereocontrol during synthesis.
    • Chiral chromatography is often employed to separate the desired enantiomer from the reaction mixture.

Technical Details

The synthesis often requires careful monitoring of reaction conditions and may involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the product effectively .

Molecular Structure Analysis

Structure

The molecular structure of 17(R)-Hydroxyeicosatetraenoic acid consists of a long hydrocarbon chain with four double bonds (C20H32O3). The specific configuration at the hydroxyl group distinguishes it as the R-enantiomer.

Data

  • Molecular Formula: C20H32O3
  • Molecular Weight: Approximately 320.47 g/mol
  • Functional Groups: Hydroxyl (-OH) group, multiple double bonds.
Chemical Reactions Analysis

Reactions

17(R)-Hydroxyeicosatetraenoic acid participates in various biochemical reactions:

  1. Enzymatic Reactions:
    • Acts as a substrate for cyclooxygenases and lipoxygenases.
    • Involved in the formation of other eicosanoids through further oxidation or conjugation reactions.
  2. Biological Interactions:
    • Binds to specific receptors, influencing cellular signaling pathways related to inflammation and vascular responses.

Technical Details

The kinetics of these reactions can be complex, often requiring detailed studies using techniques like Michaelis-Menten kinetics to understand enzyme-substrate interactions .

Mechanism of Action

Process

The mechanism of action for 17(R)-Hydroxyeicosatetraenoic acid involves its interaction with specific G protein-coupled receptors (GPCRs) on cell membranes. Upon binding to these receptors, it activates intracellular signaling cascades that lead to physiological responses such as:

  • Modulation of vascular tone.
  • Regulation of inflammatory responses.
  • Influence on cell proliferation and apoptosis.

Data

Studies have shown that 17(R)-Hydroxyeicosatetraenoic acid can affect smooth muscle contraction and endothelial function, highlighting its role in cardiovascular health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to yellowish oil.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.
  • Melting Point: Not well-defined due to its oily nature.

Chemical Properties

  • Stability: Sensitive to light and oxygen; should be stored under inert conditions.
  • Reactivity: Can undergo oxidation and conjugation reactions, forming derivatives that may have different biological activities.

Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural characterization .

Applications

Scientific Uses

17(R)-Hydroxyeicosatetraenoic acid has several applications in scientific research:

  1. Pharmacological Research: Investigated for its potential therapeutic effects in cardiovascular diseases and inflammatory conditions.
  2. Biochemical Studies: Used as a standard in assays for measuring eicosanoid levels in biological samples.
  3. Clinical Research: Explored for its role as a biomarker in various diseases, including cancer and cardiovascular disorders.

Research continues to uncover new roles for 17(R)-Hydroxyeicosatetraenoic acid in health and disease, making it a compound of interest across multiple fields of biomedical research .

Biosynthesis and Enzymatic Regulation of 17(R)-HETE

Cytochrome P450 (CYP)-Mediated Pathways in 17(R)-HETE Synthesis

17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is generated primarily through the cytochrome P450 (CYP)-dependent ω-hydroxylation of arachidonic acid. This process occurs at the subterminal carbon (C17) of arachidonic acid’s hydrophobic chain, yielding a chiral hydroxyl group in the R-configuration. Key CYP isoforms implicated in this pathway include:

  • Cytochrome P450 1B1 (CYP1B1): The dominant enzyme responsible for 17(R)-HETE synthesis in human cardiovascular tissues. CYP1B1 exhibits high catalytic efficiency for arachidonic acid ω-(n-3) hydroxylation, positioning the ferryl-oxygen complex near C17 for stereoselective oxidation [1] [7].
  • Cytochrome P450 4A (CYP4A) and CYP4F subfamilies: While primarily associated with terminal (ω) hydroxylation (e.g., 20-HETE synthesis), these isoforms contribute to subterminal HETE production in renal and hepatic tissues under specific physiological conditions [6] [10].
  • Cytochrome P450 2E1 (CYP2E1): Demonstrates minor 17-HETE synthase activity, particularly in extrahepatic tissues like the brain [3] [7].

The reaction mechanism involves NADPH-dependent monooxygenation:

  • Arachidonic acid binds within the CYP enzyme’s hydrophobic active site.
  • Molecular oxygen is activated by the heme-iron center.
  • Stereoselective hydrogen abstraction from C17 followed by oxygen rebound generates 17(R)-HETE [6] [10].

Table 1: Tissue-Specific CYP Isoforms in 17(R)-HETE Biosynthesis

CYP IsoformPrimary Tissue LocalizationRelative Contribution to 17-HETE
CYP1B1Heart, vascular endotheliumHigh (70-80% of cardiac output)
CYP4A/FKidney, liverModerate (15-25%)
CYP2E1Brain, lungLow (<10%)

Stereoselectivity in CYP1B1-Dependent Arachidonic Acid Metabolism

CYP1B1 exhibits remarkable enantioselectivity in 17-HETE biosynthesis, favoring the R-enantiomer over the S-enantiomer by a 3:1 ratio. This stereochemical preference arises from:

  • Active Site Architecture: The CYP1B1 substrate-binding cavity contains chiral amino acid residues (e.g., Phe231, Leu264) that position arachidonic acid with C17 proximal to the heme center, favoring R-specific hydrogen abstraction [1] [9].
  • Allosteric Modulation: 17(R)-HETE itself acts as a positive allosteric modulator of CYP1B1 at nanomolar concentrations (10–80 nM), enhancing the enzyme’s catalytic efficiency (kcat/Km) by 2.5-fold for subsequent arachidonic acid molecules [1] [2].
  • Kinetic Evidence: In recombinant CYP1B1 assays, the Vmax for 17(R)-HETE formation (0.82 nmol/min/nmol P450) exceeds that of 17(S)-HETE (0.28 nmol/min/nmol P450), while the Km values remain similar (42 μM vs. 48 μM) [1] [9].

Table 2: Stereoselectivity Parameters of CYP1B1 for 17-HETE Enantiomers

Parameter17(R)-HETE17(S)-HETERatio (R/S)
Vmax (nmol/min/nmol P450)0.820.282.93
Km (μM)42480.88
kcat/Km (μM⁻¹min⁻¹)0.01950.00583.36

Substrate Specificity and Kinetic Parameters of CYP Isoforms

CYP isoforms exhibit distinct catalytic efficiencies toward arachidonic acid, governed by structural determinants:

  • CYP1B1:
  • Km = 42 μM for arachidonic acid
  • kcat = 0.82 min⁻¹
  • Catalytic efficiency (kcat/Km) = 0.0195 μM⁻¹min⁻¹ [1]
  • Preferential hydroxylation at C17 (68% of total products) over C16 (12%) and C18 (20%) [7]

  • CYP4A11 (Human ortholog):

  • Km = 18 μM for arachidonic acid
  • kcat = 12.4 min⁻¹
  • kcat/Km = 0.69 μM⁻¹min⁻¹
  • Dominant product: 20-HETE (85%), with minor 17-HETE (7%) [6] [10]

  • CYP2E1:

  • Km = 105 μM
  • kcat = 1.2 min⁻¹
  • kcat/Km = 0.0114 μM⁻¹min⁻¹
  • Broad product profile: 18(R)-HETE (40%), 19(R/S)-HETE (35%), 17(R)-HETE (25%) [3] [7]

Key structural factors influencing specificity:

  • Active Site Volume: Larger active sites (e.g., CYP4A11: 520 ų) favor terminal oxidation, while compact cavities (CYP1B1: 380 ų) favor subterminal carbons [10].
  • Heme-Access Channel Flexibility: CYP1B1’s rigid channel precisely orients arachidonic acid’s ω-end, while CYP4A enzymes allow deeper substrate penetration [6] [10].
  • Hydrogen-Bonding Networks: CYP1B1 residues Ser127 and Thr329 form water-mediated hydrogen bonds with arachidonic acid’s carboxylate, anchoring C17 near the heme iron [1].

Comparative Analysis of 17(R)-HETE and 19-HETE Biosynthesis

While both 17(R)-HETE and 19-HETE are subterminal HETEs, their biosynthesis diverges significantly:

  • Enzymatic Origins:
  • 17(R)-HETE: Primarily synthesized by CYP1B1 (cardiac tissue) and CYP2E1 (neural tissue) [1] [3].
  • 19-HETE: Dominantly produced by CYP4A/F isoforms (renal cortex) and CYP2C8 (vascular endothelium) [7] [8].

  • Stereochemical Control:

  • CYP1B1 generates 17(R)-HETE with 75% enantiomeric excess (e.e.) [1].
  • CYP4A enzymes produce 19-HETE as a racemic mixture (50:50 R/S), whereas CYP2C8 yields 19(S)-HETE with 90% e.e. [8].

  • Kinetic Parameters:

    Parameter17(R)-HETE (CYP1B1)19(S)-HETE (CYP2C8)
    Km (μM)4228
    Vmax (nmol/min/nmol)0.821.15
    kcat/Km (μM⁻¹min⁻¹)0.01950.041
  • Allosteric Regulation:

  • 17(R)-HETE activates CYP1B1 (EC50 = 35 nM) via binding to a peripheral site, enhancing arachidonic acid turnover [1] [2].
  • 19(S)-HETE inhibits CYP1B1 (Ki = 0.8 μM) through noncompetitive binding, reducing 17-HETE synthesis by 70% [8] [12].

  • Metabolic Fate:

  • 17(R)-HETE undergoes β-oxidation in mitochondria to 15-carbon metabolites, with a plasma half-life of 8–12 minutes [7].
  • 19-HETE is predominantly glucuronidated (UGT2B7) or esterified into phospholipids, extending its half-life to 45–60 minutes [8].

Structural Basis for Product Divergence:Molecular dynamics simulations reveal:

  • Arachidonic acid adopts a U-shaped conformation in CYP1B1, exposing C17 to the heme.
  • In CYP4A enzymes, arachidonic acid binds linearly, positioning C19–C20 near the catalytic center [7] [10].
  • Mutagenesis of CYP1B1 (F123L) shifts regioselectivity from C17 to C19, confirming residue 123 as a key determinant of hydroxylation position [1].

Properties

Product Name

17(R)-Hete

IUPAC Name

(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1

InChI Key

OPPIPPRXLIDJKN-DWUYYRGZSA-N

SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O

Synonyms

17R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.